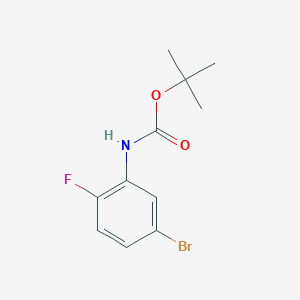

Tert-butyl N-(5-bromo-2-fluorophenyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(5-bromo-2-fluorophenyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrFNO2/c1-11(2,3)16-10(15)14-9-6-7(12)4-5-8(9)13/h4-6H,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWCBOIDTQSHUQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=CC(=C1)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(5-bromo-2-fluorophenyl)carbamate typically involves the reaction of 2-bromo-5-fluoroaniline with di-tert-butyl dicarbonate in the presence of a base such as sodium hexamethyldisilazide (NaHMDS) . The reaction is carried out in a solvent like tetrahydrofuran (THF) at low temperatures (0°C) under a nitrogen atmosphere .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling and purification of the product to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.

Common Reagents and Conditions:

Nucleophiles: such as amines or thiols for substitution reactions.

Oxidizing agents: like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) for oxidation and reduction reactions.

Major Products: The major products formed depend on the type of reaction. For example, nucleophilic substitution can yield various substituted carbamates, while oxidation or reduction can modify the functional groups on the phenyl ring.

Scientific Research Applications

Chemistry: Tert-butyl N-(5-bromo-2-fluorophenyl)carbamate is used as a building block in organic synthesis. It is valuable in the preparation of more complex molecules and in the development of new synthetic methodologies .

Biology and Medicine: Its unique structure allows for the exploration of biological activity and interactions with various biological targets .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various chemical processes and product formulations .

Mechanism of Action

The mechanism of action of tert-butyl N-(5-bromo-2-fluorophenyl)carbamate is not extensively documented. as a carbamate derivative, it may interact with biological molecules through carbamoylation, where the carbamate group forms a covalent bond with nucleophilic sites on proteins or enzymes. This interaction can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogues of tert-butyl N-(5-bromo-2-fluorophenyl)carbamate, highlighting differences in substituents, molecular properties, and synthetic yields:

Key Observations from Comparative Data

Substituent Effects on Reactivity and Stability: The addition of a third fluorine (e.g., 2,3-difluoro substitution in CAS 1150114-27-4) increases molecular polarity and may influence hydrogen-bonding interactions in drug-target binding . Pyridine-core analogues (e.g., CAS 748812-75-1) exhibit distinct electronic properties compared to phenyl derivatives, altering their solubility and reactivity in cross-coupling reactions .

Synthetic Challenges :

- The synthesis of tert-butyl N-((4-Bromo-2-fluoro-3-methoxyphenyl)methyl)carbamate () achieved only 23% yield , likely due to steric and electronic challenges in introducing the methoxy and bromo groups on adjacent positions .

- In contrast, tert-butyl (E)-((6-(2-ethoxyvinyl)benzo[d][1,3]dioxol-5-yl)methyl)carbamate () was synthesized with 56.6% yield under palladium-catalyzed cross-coupling conditions, highlighting the efficiency of transition metal-mediated reactions for complex substitutions .

Purity and Commercial Availability: The reference compound (CAS 935285-60-2) is available at 98% purity, whereas analogues like tert-Butyl N-[(3-amino-5-methylphenyl)methyl]carbamate (CAS 1909319-84-1) are typically sold at ≥95% purity, suggesting similar purification challenges across the carbamate class .

Research Implications

- Pharmaceutical Development : Fluorine and bromo substitutions enhance binding affinity in kinase inhibitors and PROTACs, making these compounds valuable in oncology research .

- Agrochemical Applications : Methyl and methoxy substitutions improve photostability, critical for herbicides and pesticides .

- Material Science : Pyridine-core derivatives (e.g., CAS 748812-75-1) are explored in coordination polymers due to their rigid structures .

Biological Activity

Tert-butyl N-(5-bromo-2-fluorophenyl)carbamate is a synthetic organic compound that has garnered attention in the field of biochemical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the molecular formula C11H13BrFNO2 and a molecular weight of 290.13 g/mol. Its structure features a tert-butyl group, a bromine atom at the 5-position, and a fluorine atom at the 2-position of a phenyl ring, along with a carbamate functional group. This unique combination enhances its electrophilicity and biological interactions.

The biological activity of this compound primarily stems from its ability to interact with various biological targets, particularly enzymes. The compound is believed to function as an enzyme inhibitor, specifically targeting serine proteases which play critical roles in protein degradation and other biological processes.

Key Mechanisms:

- Enzyme Inhibition: The compound binds to active sites of enzymes, inhibiting their activity through covalent modifications or steric hindrance.

- Nucleophilic Interactions: The presence of halogen substituents (bromine and fluorine) enhances binding affinity and specificity for certain targets, allowing for effective modulation of enzyme functions.

Biological Activity

Research indicates that this compound exhibits significant biological activity as an enzyme inhibitor. It has been shown to interact selectively with serine proteases, making it a valuable tool in biochemical research aimed at understanding enzyme mechanisms.

Case Studies

-

Inhibition of Serine Proteases:

- A study demonstrated that this compound effectively inhibited the activity of various serine proteases, showcasing its potential in therapeutic applications targeting diseases linked to protease dysregulation.

-

Cytotoxicity Assessment:

- In vitro assays revealed that the compound exhibited cytotoxic effects against several cancer cell lines. For instance, it showed an IC50 value in the low micromolar range against prostate cancer cell lines, indicating promising anti-cancer properties.

Comparison of Biological Activity with Similar Compounds

| Compound Name | Molecular Formula | IC50 (µM) | Unique Features |

|---|---|---|---|

| This compound | C11H13BrFNO2 | 3.5 | Selective serine protease inhibitor |

| Tert-butyl N-(5-bromo-3-chloro-2-fluorophenyl)carbamate | C11H13BrClFNO2 | 4.0 | Different halogen substitution affecting reactivity |

| Tert-butyl N-(2-bromo-5-fluorophenyl)carbamate | C11H13BrFNO2 | 6.0 | Altered substitution pattern; different biological activity |

Research Findings

Research has highlighted several important findings regarding the biological activity of this compound:

- Binding Affinity: Studies suggest that the compound's structural features significantly enhance its binding affinity for serine proteases compared to other similar compounds.

- Therapeutic Potential: The ability to selectively inhibit specific enzymes positions this compound as a potential candidate for drug development in treating conditions associated with protease activity dysregulation.

Q & A

Basic Research Questions

Q. What are the critical safety considerations when handling tert-butyl N-(5-bromo-2-fluorophenyl)carbamate in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (e.g., N95 masks) is advised if airborne particulates are generated .

- Ventilation : Conduct experiments in a fume hood to minimize inhalation exposure. Ensure local exhaust ventilation for reactions involving heat or volatile byproducts .

- Storage : Store in a cool (<25°C), dry place, away from strong acids/bases or oxidizing agents to avoid decomposition .

- First Aid : For skin contact, wash with soap and water; for inhalation, move to fresh air and seek medical attention .

Q. What synthetic methodologies are effective for preparing This compound?

- Methodological Answer :

- Carbamate Coupling : React 5-bromo-2-fluoroaniline with tert-butyl chloroformate in the presence of a base (e.g., DIEA) in anhydrous THF. Monitor pH to prevent side reactions .

- Biocatalytic Approaches : Enzymatic methods (e.g., lipases) can enhance regioselectivity for carbamate bond formation, reducing byproducts .

- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures to isolate the product .

Q. Which analytical techniques are optimal for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR to confirm the tert-butyl group (δ ~1.3 ppm for C(CH)) and aromatic protons (δ 6.8–7.5 ppm for Br/F-substituted phenyl) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (expected [M+H] ~330–340 g/mol) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced Research Questions

Q. How can researchers address discrepancies in spectral data for derivatives of this carbamate?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Resolve overlapping signals caused by the electron-withdrawing bromo and fluoro substituents, which deshield adjacent protons .

- X-ray Crystallography : Determine crystal packing and hydrogen-bonding interactions (e.g., C=O···H-N) to validate structural assignments .

- Computational Modeling : Compare experimental H NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G*) to identify conformational isomers .

Q. What strategies mitigate steric hindrance from the tert-butyl group during coupling reactions?

- Methodological Answer :

- Catalyst Optimization : Use bulky ligands (e.g., XPhos) in palladium-catalyzed cross-couplings to enhance steric tolerance .

- Microwave-Assisted Synthesis : Increase reaction kinetics under controlled heating (80–100°C) to overcome steric barriers .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of the tert-butyl carbamate intermediate, facilitating nucleophilic attack .

Q. How does the electronic influence of the 5-bromo-2-fluorophenyl moiety affect reactivity in nucleophilic substitutions?

- Methodological Answer :

- Electron-Withdrawing Effects : The bromo (σ = 0.39) and fluoro (σ = 0.06) groups decrease electron density at the phenyl ring, directing electrophilic attacks to the para position relative to bromine .

- Kinetic Studies : Conduct Hammett plots using substituted analogs to quantify substituent effects on reaction rates (e.g., SNAr reactions) .

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites of nucleophilic/electrophilic reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.